Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- is a complex organic compound with the molecular formula C15H13N3O5S This compound is characterized by the presence of a benzamide core substituted with nitro groups, a methyl group, and a phenylmethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- typically involves multiple steps
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenylmethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of dinitrobenzamide derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and chemical sensors
Wirkmechanismus
The mechanism of action of Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the phenylmethylthio group can interact with biological macromolecules. These interactions can lead to the modulation of various biochemical pathways, making it a compound of interest in pharmacological research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-Methylbenzamide: A methyl-substituted derivative of benzamide.
2,4-Dinitrobenzamide: A benzamide derivative with two nitro groups.
Phenylmethylthio derivatives: Compounds with a phenylmethylthio group attached to various cores
Uniqueness
Benzamide, N-methyl-2,4-dinitro-6-[(phenylmethyl)thio]- is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both nitro and phenylmethylthio groups makes it a versatile compound for various applications, distinguishing it from simpler benzamide derivatives .
Eigenschaften
CAS-Nummer |
321372-37-6 |
---|---|
Molekularformel |
C15H13N3O5S |
Molekulargewicht |
347.3 g/mol |
IUPAC-Name |
2-benzylsulfanyl-N-methyl-4,6-dinitrobenzamide |
InChI |
InChI=1S/C15H13N3O5S/c1-16-15(19)14-12(18(22)23)7-11(17(20)21)8-13(14)24-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,19) |
InChI-Schlüssel |
YIJXRQKENYYXEY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1=C(C=C(C=C1SCC2=CC=CC=C2)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.